3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide
Overview
Description
3-Amino-1,2,4-triazole is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . It is an inhibitor of mitochondrial and chloroplast function . It is used as a herbicide effective against weeds especially bermuda and quack grass .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been reported . This method provided the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtained different products with structural diversity .Molecular Structure Analysis
3-Amino-1,2,4-triazole is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . The molecular formula is C2H4N4 and the molar mass is 84.08 .Chemical Reactions Analysis
3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Physical And Chemical Properties Analysis
3-Amino-1,2,4-triazole appears as colorless/white crystals or powder . It is odorless and has a density of 1.138 g/mol . It has a melting point of 157 to 159 °C and is soluble in water, acetonirile, chloroform, ethanol, methanol, methylene chloride .Scientific Research Applications
Structural Analysis
The compound 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide has been structurally analyzed in various studies. For instance, Kaur et al. (2013) explored the molecular structure, noting the coplanarity of the triazole ring and the carboxamide group, influenced by intramolecular hydrogen bonding. The crystal packing was dominated by N-H...O and N-H...N hydrogen bonds, which are significant for understanding its chemical behavior and potential applications (Kaur et al., 2013).
Synthesis of Derivatives
Research by Albert and Trotter (1979) involved synthesizing 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides. This synthetic approach is crucial for developing novel compounds with potential biological activities (Albert & Trotter, 1979).
Nucleoside Synthesis
Naik, Witkowski, and Robins (1974) demonstrated the synthesis of nucleosides from 5-substituted-1,2,4-triazole-3-carboxamides, highlighting its role in nucleoside chemistry, which is fundamental for understanding and developing nucleotide analogs with therapeutic potential (Naik, Witkowski, & Robins, 1974).
Peptidomimetic Applications
Ferrini et al. (2015) discussed the use of 5-amino-1,2,3-triazole-4-carboxylic acid, a related compound, in the preparation of peptidomimetics or biologically active compounds. This application is significant in drug discovery and development (Ferrini et al., 2015).
Antimicrobial Activity
Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated their antimicrobial activities against various pathogens. This research indicates the potential of such compounds in developing new antimicrobial agents (Pokhodylo et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-amino-N-propan-2-yl-1H-1,2,4-triazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-3(2)8-5(12)4-9-6(7)11-10-4/h3H,1-2H3,(H,8,12)(H3,7,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBAIMTWACNDFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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